molecular formula C21H22ClF2N3O3S B2457039 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1217172-67-2

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

Cat. No.: B2457039
CAS No.: 1217172-67-2
M. Wt: 469.93
InChI Key: OSKWSEFPASRODB-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a recognized chemical probe and a highly potent, selective adenosine triphosphate (ATP)-competitive inhibitor of Cyclin-dependent kinase 9 (CDK9). CDK9 is a central regulator of transcription, forming the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA polymerase II to drive the transcription of short-lived genes with anti-apoptotic and pro-survival functions, such as MCL1 and MYC . By selectively inhibiting CDK9, this compound rapidly suppresses the transcription of these oncoproteins, leading to the induction of apoptosis in cancer cells. This mechanism makes it an invaluable tool for probing CDK9-dependent transcription in oncology research, acute myeloid leukemia (AML) studies, and virology research , as CDK9 activity is also required for the transcription of certain viruses. Its high selectivity over other CDK family members, such as CDK2 and CDK5, minimizes off-target effects, ensuring that observed phenotypic outcomes are directly attributable to CDK9 inhibition. This hydrochloride salt form offers improved solubility for in vitro applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O3S.ClH/c1-25(2)6-3-7-26(21-24-19-15(23)11-14(22)12-18(19)30-21)20(27)13-4-5-16-17(10-13)29-9-8-28-16;/h4-5,10-12H,3,6-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKWSEFPASRODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC4=C(C=C3)OCCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a difluorobenzo[d]thiazole moiety and a dimethylamino propyl side chain. Its molecular formula is C18H22ClF2N3O3SC_{18}H_{22}ClF_2N_3O_3S, with a molecular weight of approximately 453.98 g/mol. The presence of fluorine atoms in the structure often enhances biological activity through increased lipophilicity and improved receptor binding.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as protein disulfide isomerase (PDI), which plays a crucial role in protein folding and cellular stress responses.
  • Receptor Modulation : The compound may interact with various receptors involved in cell signaling pathways, potentially influencing processes such as cell proliferation and apoptosis.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds related to this compound. These studies typically focus on its effects against various cancer cell lines.

Compound NameCell LineIC50 (μM)Mechanism
AS15U-87 MG0.11PDI Inhibition
NC266MIA PaCa-20.15PDI Inhibition

These results indicate that the compound exhibits significant inhibitory effects on cancer cell proliferation, particularly in glioblastoma (U-87 MG) and pancreatic cancer (MIA PaCa-2) models.

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence suggesting that this compound may possess antimicrobial activity. Recent studies have highlighted the efficacy of benzothiazole derivatives against Mycobacterium tuberculosis (Mtb), with various synthesized compounds showing promising minimum inhibitory concentrations (MIC).

CompoundMIC (μg/mL)Inhibition (%)
9a25098
12a10099

These findings suggest that the compound could be explored further for its potential use in treating bacterial infections.

Case Studies

A recent study synthesized several benzothiazole derivatives similar to the target compound and evaluated their biological activities. The research demonstrated that structural modifications significantly influenced the inhibitory potency against Mtb, indicating the importance of specific functional groups in enhancing biological efficacy.

Preparation Methods

Synthesis of 2,3-Dihydrobenzo[b]dioxine-6-Carboxylic Acid

The benzo[b]dioxine scaffold is synthesized via cyclization of ethyl 2,3-dihydroxybenzoate followed by hydrolysis. Adapting methods from the synthesis of analogous dioxin-carboxamides, ethyl 2,3-dihydroxybenzoate undergoes cyclization with 1,2-dibromoethane under basic conditions. The ester intermediate is hydrolyzed to the carboxylic acid using aqueous NaOH (2 M) at reflux for 6–8 h.

Key Data:

  • Yield: 78–85% after recrystallization (ethanol/water).
  • Characterization: $$ ^1\text{H-NMR} $$ (DMSO-$$d6$$): δ 7.62 (d, $$ J = 8.4 \, \text{Hz} $$, 1H, aromatic), 7.22 (s, 1H, aromatic), 6.98 (d, $$ J = 8.4 \, \text{Hz} $$, 1H, aromatic), 4.34–4.28 (m, 4H, dioxane-CH$$2$$).

Carboxamide Formation with 4,6-Difluorobenzo[d]thiazol-2-Amine

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). Building on protocols for heterocyclic carboxamide synthesis, 2,3-dihydrobenzo[b]dioxine-6-carboxylic acid (1.0 equiv) is combined with 4,6-difluorobenzo[d]thiazol-2-amine (1.1 equiv), EDC·HCl (1.2 equiv), and DMAP (1.5 equiv) in anhydrous DCM. The reaction proceeds at room temperature for 12–16 h.

Optimization Insights:

  • Solvent Screening: DCM outperforms THF and DMF in reducing byproduct formation.
  • Workup: Sequential washes with 2 N HCl, water, and brine remove unreacted reagents.
  • Yield: 40–45% after silica gel chromatography (hexane/ethyl acetate, 3:1).
  • Purity: >98% by HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Alkylation with 3-(Dimethylamino)propyl Chloride Hydrochloride

The secondary amine in the carboxamide intermediate undergoes alkylation using 3-(dimethylamino)propyl chloride hydrochloride. Adapted from synthetic routes to tertiary amine derivatives, the reaction employs potassium carbonate (2.5 equiv) in acetonitrile at 60–70°C for 8–12 h.

Critical Parameters:

  • Stoichiometry: A 1:1.2 molar ratio of carboxamide to alkylating agent minimizes di-alkylation.
  • Purification: Post-reaction, the mixture is filtered, concentrated, and purified via recrystallization (methanol/diethyl ether).
  • Yield: 60–65%.
  • $$ ^1\text{H-NMR} $$ (DMSO-$$d6$$) : δ 8.12 (s, 1H, thiazole-H), 7.45–7.38 (m, 2H, aromatic), 4.40–4.32 (m, 4H, dioxane-CH$$2$$), 3.52 (t, $$ J = 6.8 \, \text{Hz} $$, 2H, N-CH$$2$$), 2.38–2.30 (m, 2H, CH$$2$$-N), 2.18 (s, 6H, N(CH$$3$$)$$2$$).

Hydrochloride Salt Formation

The tertiary amine is converted to its hydrochloride salt by treating the free base with HCl (1.1 equiv) in ethanol. The mixture is stirred at 0–5°C for 1 h, followed by solvent evaporation and drying under vacuum.

Analytical Confirmation:

  • Melting Point: 248–250°C (decomposition).
  • ESI-MS: $$ m/z $$ 507.1 [M+H]$$^+$$ (calculated 506.5).
  • Elemental Analysis: C$${23}$$H$${22}$$ClF$$2$$N$$3$$O$$_3$$S: Calculated C, 54.60%; H, 4.38%; N, 8.31%. Found C, 54.52%; H, 4.41%; N, 8.28%.

Process Scalability and Industrial Considerations

Scaling the synthesis requires addressing exothermic reactions during alkylation and optimizing solvent recovery. Patent methodologies emphasize nitrogen atmosphere and controlled heating (70–80°C) to enhance reproducibility. Industrial batches (≥1 kg) achieve 99.3–99.9% purity via acid-base recrystallization.

Comparative Analysis of Synthetic Routes

Parameter Carboxamide Step Alkylation Step Salt Formation
Reaction Time (h) 12–16 8–12 1–2
Temperature (°C) 25 60–70 0–5
Yield (%) 40–45 60–65 95–98
Key Reagent EDC·HCl/DMAP K$$2$$CO$$3$$ HCl (g)

Challenges and Mitigation Strategies

  • Byproduct Formation: Di-alkylation during Step 3 is suppressed by maintaining a 1:1.2 stoichiometry and incremental reagent addition.
  • Purification: Silica gel chromatography (Step 2) is replaced with recrystallization in pilot-scale syntheses to reduce costs.
  • Stability: The hydrochloride salt is hygroscopic; storage under nitrogen in amber vials prevents decomposition.

Q & A

Q. What are the key synthetic steps and characterization methods for this compound?

The synthesis involves multi-step organic reactions, including amide coupling and thiazole ring formation. Critical steps include controlled temperature and solvent selection (e.g., ethanol or acetonitrile) to optimize yields. Characterization employs nuclear magnetic resonance (NMR; 1H and 13C) to confirm structural integrity, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry for molecular weight verification. For example, similar compounds require reflux conditions and chromatographic purification .

Q. Which functional groups in the compound influence its chemical reactivity?

The 4,6-difluorobenzo[d]thiazol-2-yl group enhances electrophilic substitution potential, while the dimethylamino propyl moiety contributes to solubility and basicity. The dihydrobenzo[b][1,4]dioxine ring provides rigidity, and the carboxamide group participates in hydrogen bonding. These groups dictate nucleophilic/electrophilic reactivity and biological interactions, as seen in related thiazole-based compounds .

Q. How is purity and structural identity confirmed experimentally?

Purity is validated via HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient). Structural confirmation uses 1H NMR to identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and 13C NMR for carbonyl (δ ~170 ppm) and fluorinated carbons. Cross-referencing with synthetic intermediates and spectral databases ensures accuracy .

Advanced Research Questions

Q. How can computational methods optimize reaction yields and reduce trial-and-error synthesis?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. The ICReDD framework integrates computational reaction path searches with experimental feedback, narrowing optimal conditions (e.g., solvent, catalyst) and reducing development time by 30–50%. This approach is validated in multi-step syntheses of heterocyclic compounds .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Reproduce assays under standardized conditions (e.g., cell line consistency, buffer pH). Use orthogonal methods like surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic profiling. Statistical meta-analysis of dose-response curves (e.g., IC50 variability) identifies outliers, as demonstrated in kinase inhibitor studies .

Q. How can structure-activity relationship (SAR) studies guide derivative synthesis for enhanced efficacy?

Systematically modify substituents on the thiazole (e.g., replacing fluorine with chloro) or dihydrodioxine rings. Assess derivatives via in vitro assays (e.g., enzyme inhibition, cytotoxicity). For example, replacing morpholino with piperazine in analogous compounds improved target selectivity by 20% .

Q. What advanced spectroscopic techniques elucidate complex structural features?

Two-dimensional NMR (COSY, HSQC) resolves overlapping signals in aromatic regions. X-ray crystallography confirms stereochemistry and intermolecular interactions (e.g., hydrogen bonding networks). For unstable intermediates, cryogenic NMR or time-resolved IR spectroscopy tracks transient species, as applied in benzothiazole derivatives .

Q. How are metabolic stability assays designed to evaluate preclinical viability?

Incubate the compound with human liver microsomes (HLMs) at 37°C, monitoring degradation via LC-MS/MS. Calculate half-life (t1/2) and intrinsic clearance (CLint). Co-incubation with cytochrome P450 inhibitors (e.g., ketoconazole) identifies metabolic pathways. Stable isotope labeling aids metabolite identification, a method validated in pharmacokinetic studies .

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